(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Overview
Description
“(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It has a molecular weight of 272.34 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 343.8±52.0 °C at 760 mmHg . The flash point is 161.7±30.7 °C .Scientific Research Applications
Synthesis and Optimization
The chemical serves as a crucial intermediate in the synthesis of Vandetanib, a therapeutic agent, through a series of reactions including acylation, sulfonation, and substitution, demonstrating a methodological advancement in synthetic organic chemistry (Min Wang et al., 2015). The synthesis process has been optimized for higher yields and efficiency, indicating its significance in industrial applications.
Intermediate in Biologically Active Compounds
The compound has also been identified as an important intermediate in the synthesis of biologically active molecules, such as crizotinib, a drug used in cancer therapy. This underscores its utility in the development of pharmaceuticals and highlights the compound's role in facilitating complex chemical transformations (D. Kong et al., 2016).
Methodological Innovations
Research on the compound has led to methodological innovations, such as the development of new synthetic routes that minimize reaction steps, reduce preparation costs, and increase yield, making it more suitable for industrial requirements. Such studies not only highlight the compound's direct applications but also contribute to the broader field of synthetic organic chemistry by providing more efficient and cost-effective methods (S. Xiao-kai, 2013).
Contribution to Advanced Material Research
The compound's derivatives have been explored for their role in the synthesis of natural products like Biotin, demonstrating its contribution to the synthesis of essential vitamins and highlighting its impact on health and nutrition research (Shuanglin Qin et al., 2014).
Structural and Biological Studies
Further research has expanded into the study of the compound's derivatives for understanding molecular structures and investigating potential biological activities. These studies not only contribute to our understanding of the chemical's properties but also open avenues for the development of new therapeutic agents, showcasing the broad applicability of the compound in both chemistry and biology (C. Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXVXHYGRAABB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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